{N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine
Overview
Description
{N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(2-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine is the serotonin 5-HT2A/2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception.
Mode of Action
N-(2-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine acts as a potent agonist for the 5-HT2A/2C receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT2A/2C receptors leads to a series of changes in the cell’s function.
Biochemical Pathways
The compound’s interaction with the 5-HT2A/2C receptors affects several neurotransmitters’ release, including dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and sensory perception.
Pharmacokinetics
Similar compounds have been shown to be extensively metabolized in the liver, with the involvement of several cytochrome p450 enzymes .
Result of Action
The activation of the 5-HT2A/2C receptors by N-(2-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine can lead to hallucinogenic activity . Additionally, it can affect short-term memory, locomotor function, and induce anxiety . These effects are likely the result of complex interactions between various neurotransmitter pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine typically involves the reaction of 2-ethoxybenzyl chloride with 1-methyl-1{H}-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the benzyl position, where various nucleophiles can replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce amines or other reduced derivatives.
- Substitution can result in various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex tetrazole-containing molecules.
Biology: In biological research, {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent or in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Comparison with Similar Compounds
25B-NBOMe: A compound with a similar benzyl structure but with different substituents, known for its hallucinogenic properties.
25I-NBOMe: Another related compound with an iodine substituent, also known for its potent psychoactive effects.
Uniqueness: {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine is unique due to its specific combination of the ethoxybenzyl group and the tetrazole ring, which imparts distinct chemical and biological properties. Unlike the NBOMe compounds, which are primarily studied for their psychoactive effects, this compound is explored for its broader applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-3-17-10-7-5-4-6-9(10)8-12-11-13-14-15-16(11)2/h4-7H,3,8H2,1-2H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSGGHCMLFJJJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=NN=NN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325207 | |
Record name | N-[(2-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203266 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876896-64-9 | |
Record name | N-[(2-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.